molecular formula C10H22 B101266 Decane-d22 CAS No. 16416-29-8

Decane-d22

Cat. No.: B101266
CAS No.: 16416-29-8
M. Wt: 164.42 g/mol
InChI Key: DIOQZVSQGTUSAI-DNYWURFXSA-N
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Description

It is a fully deuterated alkane with the molecular formula CD3(CD2)8CD3 and a molecular weight of 164.42 g/mol . This compound is often used in scientific research due to its unique isotopic properties.

Mechanism of Action

Target of Action

Decane-d22, with the molecular formula CD3(CD2)8CD3 , is a deuterated compound. It is primarily used in research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy . The primary targets of this compound are therefore the atomic nuclei in the sample being studied, which interact with the magnetic field during NMR analysis.

Mode of Action

In NMR spectroscopy, this compound interacts with its targets (atomic nuclei) by aligning the spin of its deuterium atoms with the magnetic field. When radiofrequency energy is applied, these spins are flipped. The energy absorbed during this process is detected and used to generate an NMR spectrum . This spectrum provides detailed information about the structure and properties of the sample.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the nature of the sample being studied. Instead, it serves as a non-reactive tracer that can be used to study the behavior of similar non-deuterated compounds in various biochemical pathways .

Result of Action

The primary result of this compound’s action is the generation of an NMR spectrum. This spectrum can provide researchers with valuable information about the sample’s molecular structure and environment . For example, in a study of the interaction of decane and tetradecane with self-assemblies formed of 1-palmitoyl-2-oleoyl-sn-glycero-phosphoethanolamine (POPE), this compound was used to obtain detailed NMR data .

Action Environment

The efficacy and stability of this compound in NMR spectroscopy can be influenced by various environmental factors. These include the strength and homogeneity of the magnetic field, the temperature of the sample, and the specific settings of the NMR spectrometer . Proper storage of this compound is also crucial to maintain its stability and ensure accurate results .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decane-d22 is typically synthesized through the catalytic exchange of hydrogen atoms in decane with deuterium atoms. This process involves the use of a deuterium gas (D2) atmosphere and a suitable catalyst, such as platinum or palladium, under high temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale catalytic exchange reactors. The process is optimized to achieve high isotopic purity, often exceeding 99% deuterium incorporation . The reaction conditions are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Decane-d22, like other alkanes, primarily undergoes combustion reactions. In the presence of sufficient oxygen, it burns to form water and carbon dioxide . The general reaction is as follows:

2C10D22+31O220CO2+22D2O2 \, \text{C}_{10}\text{D}_{22} + 31 \, \text{O}_2 \rightarrow 20 \, \text{CO}_2 + 22 \, \text{D}_2\text{O} 2C10​D22​+31O2​→20CO2​+22D2​O

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Reduction reactions are less common for this compound due to its saturated nature, but it can be reduced using hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: Halogenation reactions can occur, where this compound reacts with halogens (e.g., chlorine or bromine) under ultraviolet light to form deuterated haloalkanes.

Major Products Formed

The major products formed from these reactions include deuterated carbon dioxide (CO2), deuterated water (D2O), and various deuterated haloalkanes depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Decane-d22 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Comparison with Similar Compounds

Decane-d22 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar applications in scientific research but differ in their molecular structure and degree of deuteration. This compound is particularly valuable for studies requiring a fully deuterated alkane.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosadeuteriodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOQZVSQGTUSAI-DNYWURFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369766
Record name Decane-d22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16416-29-8
Record name Decane-d22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-Decan-D22
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Synthesis routes and methods I

Procedure details

A solution of 100 g of purified 1-decene, 1.301 g of a TIBA stock solution (20 mg TIBA/g toluene solution) and 0.445 g of Metallocene A stock solution (1 mg Metallocene A/g toluene solution) was charged into a clean 600 ml autoclave equipped with an agitator, at room temperature. The reactor was then pressurized with 30 psig hydrogen. The mixture was then heated to 90° C. with stirring. A second solution made by adding a) 0.641 g of Activator A stock solution (1 mg Activator A/g toluene solution) and b) 20 g toluene solvent and was added and the reaction temperature was maintained at 90° C. overnight, then cooled down to room temperature, and any reactor pressure was vented. The liquid product was diluted with 50 ml heptane, stirred with 5 g activated alumina for half an hour and filtered to remove solids. The filtrate was analyzed by gas chromatography using an internal standard to obtain the wt % of normal-decane (n-C10) formation from 1-decene hydrogenation, wt % conversion to lubes and wt % lube yield. The lube product was then isolated by flashing the light ends (solvents, unreacted C10 fraction, and any fractions lighter than C30) and distilled at 180° C. under high vacuum (1 millitorr) for two hours to isolate the lube product.
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1.301 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
0.445 g
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
1 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The polymerization of Example 10 was repeated except that in place of the organoaluminum oxy-compound, there were used 1 mmole of triisobutylaluminum and 1.4×10-3 mg atom in terms of titanium atom of the solid catalyst component [I], whereby 46.6 g of an ethylene/4-methyl-1-pentene copolymer having MFR of 0.01 g/10 min, a density of 0.912 g/cm3, an amount of decane-soluble portion of 0.10% by weight and Mw/Mn of 13.6 was obtained.
[Compound]
Name
organoaluminum oxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Name
ethylene 4-methyl-1-pentene
Quantity
46.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decane-d22
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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